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Compound of Interest

Compound Name: 3-Bromo-1,1,1-trifluoroacetone

Cat. No.: B149082 Get Quote

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and reactivity of 3-Bromo-1,1,1-trifluoroacetone (CAS No. 431-35-6), a key

intermediate in the synthesis of various biologically active molecules.

Molecular Structure and Identification
3-Bromo-1,1,1-trifluoroacetone is a halogenated ketone derivative of acetone.[1] Its structure

features a propan-2-one backbone with a trifluoromethyl group at the C1 position and a

bromine atom at the C3 position. The electron-withdrawing nature of the trifluoromethyl group

significantly influences the reactivity of the adjacent carbonyl group and the alpha-proton.
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Identifier Value

IUPAC Name 3-bromo-1,1,1-trifluoropropan-2-one

Synonyms

Bromomethyl trifluoromethyl ketone, 1-Bromo-

3,3,3-trifluoroacetone, 1,1,1-Trifluoro-3-bromo-2-

propanone

CAS Number 431-35-6[1][2]

Molecular Formula C₃H₂BrF₃O[1][2]

Molecular Weight 190.95 g/mol [2]

SMILES FC(F)(F)C(=O)CBr[2]

InChI Key ONZQYZKCUHFORE-UHFFFAOYSA-N[2]

Physicochemical Properties
The compound is a colorless to pale yellow liquid at room temperature, characterized by a

sharp, pungent odor.[1] It is typically handled with care due to its reactive nature.[1]

Property Value

Appearance Colorless to pale yellow liquid[1]

Boiling Point 87 °C at 743 mmHg (lit.)[2]

Density 1.839 g/mL at 25 °C (lit.)[2]

Refractive Index n20/D 1.376 (lit.)[2]

Flash Point 5 °C (41 °F) - closed cup

Spectroscopic Profile
Detailed spectral data is available through specialized chemical databases.[1][3][4][5] Based on

the molecular structure, the following spectral characteristics are expected:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://spectrabase.com/spectrum/2nj9es9YkzT
https://www.chemicalbook.com/SpectrumEN_431-35-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_431-35-6_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: The spectrum would be simple, showing a singlet for the two protons of the

bromomethyl group (-CH₂Br). This peak would be expected in the region of 4.0-4.5 ppm,

shifted downfield due to the deshielding effects of the adjacent carbonyl group and the

bromine atom.

¹³C NMR: The spectrum would exhibit three distinct signals:

A signal for the bromomethyl carbon (-CH₂Br) around 30-40 ppm.

A quartet for the trifluoromethyl carbon (-CF₃) around 115-120 ppm, split by the three

fluorine atoms.

A signal for the carbonyl carbon (-C=O) in the downfield region, typically around 190 ppm,

which may also show coupling to the fluorine atoms (a quartet).

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl

group.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp

absorption band for the carbonyl (C=O) stretch, expected around 1740-1760 cm⁻¹. Strong

absorption bands corresponding to C-F stretching would also be prominent in the 1100-1300

cm⁻¹ region.

Synthesis and Reactivity
General Synthesis
3-Bromo-1,1,1-trifluoroacetone is commonly synthesized via the α-bromination of 1,1,1-

trifluoroacetone.[1] This reaction can be achieved using elemental bromine or N-

bromosuccinimide (NBS) as the brominating agent, often under mild conditions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b149082?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_431-35-6_13CNMR.htm
https://orgsyn.org/demo.aspx?prep=cv2p0088
https://spectrabase.com/spectrum/2nj9es9YkzT
https://www.chemicalbook.com/SpectrumEN_431-35-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_431-35-6_IR1.htm
https://www.benchchem.com/product/b149082#molecular-structure-of-3-bromo-1-1-1-trifluoroacetone
https://www.benchchem.com/product/b149082#molecular-structure-of-3-bromo-1-1-1-trifluoroacetone
https://www.benchchem.com/product/b149082#molecular-structure-of-3-bromo-1-1-1-trifluoroacetone
https://www.benchchem.com/product/b149082#molecular-structure-of-3-bromo-1-1-1-trifluoroacetone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b149082?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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